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MTSET (chloride)

Cat. No.: B1164596
M. Wt: 233.8
InChI Key: HOKRDLUOKQRXTE-UHFFFAOYSA-M
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Description

Significance of Cysteine Modification in Protein Research

Cysteine is one of the least abundant yet most functionally important amino acids in proteins. Its thiol side chain possesses high nucleophilicity and redox sensitivity, making it susceptible to reaction with a variety of molecules frontiersin.orgoup.com. This reactivity allows cysteine to participate in disulfide bond formation, metal binding, catalysis, and redox chemistry, all of which are crucial for protein structure, stability, and function frontiersin.orgoup.com.

The ability to selectively modify cysteine residues provides a powerful handle for researchers. By introducing cysteine mutations at specific positions in a protein (site-directed mutagenesis) and then chemically modifying these introduced cysteines, scientists can systematically probe the local environment and functional role of that position nih.govbiotium.com. This approach is particularly valuable for studying membrane proteins, such as ion channels and transporters, which are challenging to study using traditional structural methods nih.govbiotium.com.

Cysteine modifications can influence protein activity and function, serving as signals in various biological processes frontiersin.org. The type and impact of modification can depend on the cysteine's position within the protein structure, surrounding amino acids, solvent accessibility, and local pH frontiersin.org.

Role of Methanethiosulfonate (B1239399) (MTS) Reagents in Biochemical Probing

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds widely used in biochemical research for the modification of cysteine residues ttuhsc.eduinterchim.fr. They react selectively and rapidly with free thiols to form a mixed disulfide bond, converting the cysteine sulfhydryl to an alkanethiolate biotium.comttuhsc.eduinterchim.fr. This reaction is typically stoichiometric and occurs under mild conditions ttuhsc.eduinterchim.fr. A significant advantage of MTS reagents over traditional sulfhydryl-reactive agents like iodoacetates and maleimides is the potential reversibility of the modification upon addition of reducing agents like dithiothreitol (B142953) (DTT) ttuhsc.eduinterchim.fr.

MTS reagents have proven invaluable for probing protein structure and function, especially when combined with site-directed mutagenesis in a technique known as the substituted-cysteine accessibility method (SCAM) biotium.comttuhsc.eduinterchim.fr. SCAM involves introducing cysteine residues at specific positions in a protein (often in a cysteine-less background) and then assessing their reactivity and accessibility to various MTS reagents biotium.cominterchim.fr. By using a series of MTS reagents with different charges, sizes, or attached moieties (e.g., fluorescent or biotin (B1667282) labels), researchers can gain information about the physical size, electrostatic potential, membrane-sidedness, and accessibility of the targeted residue biotium.cominterchim.fr.

The reaction between MTS reagents and cysteine thiols is significantly faster with the ionized thiolate form (Cys-S⁻) than with the protonated thiol (Cys-SH) nih.gov. The extent of ionization can be influenced by the local electrostatic environment within the protein nih.gov. Factors such as steric hindrance and electrostatic interactions between charged reagents and charged residues near the modification site can also influence the reactivity and accessibility of a cysteine to MTS reagents nih.gov.

Historical Context and Evolution of MTSET (Chloride) Applications in Research

The development and application of MTS reagents, including MTSET (chloride), were pioneered by researchers like Arthur Karlin and colleagues biotium.comttuhsc.edu. They introduced charged MTS reagents, such as MTSEA (2-aminoethyl methanethiosulfonate hydrobromide), MTSES (sodium (2-sulfonatoethyl) methanethiosulfonate), and MTSET ([2-(trimethylammonium)ethyl] methanethiosulfonate bromide) for studying the structure and function of ion channel proteins using SCAM ttuhsc.edu. These charged reagents are particularly useful because the modification of a neutral cysteine residue introduces a positive or negative charge at that position, often leading to a measurable functional change in the protein, especially in ion channels where charge is critical for activity ttuhsc.edu.

MTSET, specifically [2-(trimethylammonium)ethyl] methanethiosulfonate chloride, is a positively charged MTS reagent nih.govontosight.ai. Its structure includes a trimethylammonium group attached to an ethyl chain linked to a methanesulfonylsulfanyl group ontosight.ai. This positively charged nature and its membrane impermeability make MTSET particularly suitable for probing extracellular structures of transmembrane proteins researchgate.netresearchgate.net.

Historically, MTS reagents, including MTSET, offered advantages over earlier sulfhydryl-reactive reagents due to their rapid reaction kinetics under mild conditions and high specificity for cysteine sulfhydryls ttuhsc.eduinterchim.fr. The development of site-directed mutagenesis techniques further amplified the utility of MTS reagents, allowing for targeted probing of specific amino acid positions introduced into proteins ttuhsc.eduinterchim.fr.

Early applications of MTSET and other MTS reagents focused heavily on studying the structure and function of membrane proteins, particularly ion channels and transporters nih.govbiotium.comttuhsc.eduinterchim.fr. By introducing cysteine residues at different positions within these proteins and observing the effect of MTSET modification on channel conductance or transporter activity, researchers could infer the accessibility of these positions to the aqueous environment and how their modification impacts function biotium.comttuhsc.eduinterchim.frresearchgate.netnih.gov. Studies using MTSET have provided insights into the residues lining ion channels, substrate binding sites in transporters, and conformational changes associated with protein function nih.govnih.gov.

For example, MTSET has been used in studies of voltage-dependent conformational changes in sodium channels, demonstrating how transmembrane potential affects cysteine accessibility ttuhsc.edu. It has also been employed to study the accessibility of residues in transporters like the serotonin (B10506) transporter (SERT) and the Na+/Pi cotransporter, revealing residues located near or within the substrate permeation pathway nih.govnih.gov. The membrane impermeability of MTSET has been leveraged to specifically probe extracellular domains of proteins like TRPV channels and the cystic fibrosis transmembrane conductance regulator (CFTR) researchgate.netacs.org.

The application of MTSET in conjunction with SCAM has provided a wealth of data on the structure of membrane proteins in their functional environment, complementing structural data obtained from techniques like crystallography nih.gov. While MTSET is generally considered membrane impermeant, some studies have noted potential "trans" modification from the opposite side of the membrane, although typically at much slower rates than "cis" modification ttuhsc.eduinterchim.fr. The use of thiol scavengers on the opposite side can help mitigate this ttuhsc.eduinterchim.fr.

The reactivity of MTSET with cysteine residues can vary depending on the protein's conformational state, allowing MTS reagents to be used to analyze the dynamics of protein motion, such as ion channel gating ttuhsc.edu. Slower rates of modification may indicate that a cysteine is less accessible, perhaps buried within a crevice or pore ttuhsc.edu.

Properties

Molecular Formula

C6H16NO2S2 · Cl

Molecular Weight

233.8

InChI

InChI=1S/C6H16NO2S2.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

HOKRDLUOKQRXTE-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCSS(C)(=O)=O.[Cl-]

Synonyms

N,N,N-trimethyl-2-[(methylsulfonyl)thio]-ethanaminium, monochloride

Origin of Product

United States

Mechanistic Principles of Mtset Chloride Reactivity

Thiol-Specific Covalent Modification of Cysteine Residues

MTSET (chloride) exhibits high specificity for free thiol groups, primarily those found in cysteine residues within proteins. This specificity makes it a valuable tool for selectively labeling or modifying these residues in complex biological systems. The reaction between MTSET and a cysteine thiol results in the formation of a covalent bond glpbio.comCurrent time information in Moscow, RU.jneurosci.org.

The core reaction mechanism of MTSET (chloride) with a cysteine thiol involves a thiol-disulfide exchange reaction. In this process, the thiolsulfonate group of MTSET reacts with the deprotonated thiol (thiolate anion, RS⁻) of a cysteine residue. This reaction forms a mixed disulfide bond between the cysteine residue and the methanethiosulfonate (B1239399) moiety of MTSET, releasing a methylsulfinate leaving group. glpbio.comjneurosci.orgresearchgate.net The resulting protein is modified by the addition of the trimethylammonium-ethyl group via a disulfide linkage.

The general reaction can be represented as:

Protein-Cys-SH + MTSET → Protein-Cys-S-S-CH₂CH₂N⁺(CH₃)₃ + CH₃SO₂⁻

This formation of a mixed disulfide linkage is a key characteristic of MTS reagents and underlies their application in studying protein conformation and accessibility of cysteine residues.

Influence of Positive Charge on Reaction Mechanism

MTSET (chloride) possesses a permanent positive charge due to the trimethylammonium group caymanchem.com. This positive charge significantly influences its interaction with proteins and its reaction kinetics. The positive charge can affect the accessibility of the reagent to cysteine residues, particularly in the context of ion channels or protein interiors where electrostatic environments play a crucial role jneurosci.orgrupress.org. Studies have shown that the positively charged MTSET can have different effects on protein function compared to negatively charged or neutral MTS reagents, highlighting the impact of charge on the reaction mechanism and the resulting functional changes in the protein jneurosci.orgrupress.orgrupress.orgnih.gov. For instance, in studies on chloride channels, MTSET's positive charge has been shown to influence its interaction with the channel pore and the subsequent effects on ion conduction jneurosci.orgrupress.orgrupress.orgnih.gov.

Stoichiometry and Kinetics of MTSET (Chloride) Modification

The reaction between MTSET (chloride) and a free thiol group is typically stoichiometric, with one molecule of MTSET reacting with one free thiol group to form a mixed disulfide. libretexts.orglibretexts.org The kinetics of this reaction are generally rapid under mild conditions, making MTSET a useful tool for time-resolved studies of protein conformational changes or accessibility. ttuhsc.edu The reaction rate can be influenced by factors such as pH, temperature, and the local environment of the cysteine residue, including steric hindrance and electrostatic effects ttuhsc.edu. Research has demonstrated varying rates of modification for cysteine residues in different protein contexts, reflecting differences in their accessibility and microenvironment nih.gov.

While specific kinetic data for MTSET reacting with isolated cysteine in solution can vary depending on conditions, studies involving proteins with engineered cysteines provide insights into the reaction rates in more complex biological settings. These studies often measure the rate of change in protein function upon exposure to MTSET to infer the modification kinetics of specific cysteine residues.

Reversibility of MTSET (Chloride) Modification via Reducing Agents

The mixed disulfide linkage formed between a protein cysteine and MTSET is generally reversible. Treatment with reducing agents can cleave this disulfide bond, restoring the free thiol group on the cysteine residue. caymanchem.comwikipedia.orgcaymanchem.com Commonly used reducing agents for this purpose include dithiothreitol (B142953) (DTT) and beta-mercaptoethanol (β-mercaptoethanol) ttuhsc.eduwikipedia.org. Tris(2-carboxyethyl)phosphine (TCEP) is another reducing agent that can be used wikipedia.orgontosight.ai.

The reversal reaction involves the reducing agent attacking the mixed disulfide bond, leading to the release of the MTSET moiety and regeneration of the protein thiol. The efficiency and rate of reversal can depend on the concentration of the reducing agent, the reaction conditions (such as pH), and the accessibility of the modified cysteine residue to the reducing agent jneurosci.orgnih.govrupress.org. Studies have shown that while MTSET modification is often readily reversible by DTT, the rate of reversal can vary depending on the specific protein and the location of the modified cysteine jneurosci.orgnih.gov.

Some research indicates that the reversibility of MTS modifications, including those by MTSET, might be less straightforward in certain protein environments or in the presence of specific cellular conditions jneurosci.org. However, the principle of reversibility by reducing agents remains a fundamental aspect of MTSET chemistry, allowing for the recovery of protein function after modification.

Methodological Frameworks for Utilizing Mtset Chloride in Research

Substituted Cysteine Accessibility Method (SCAM)

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to identify channel-lining residues, map the electrostatic potential within membrane-spanning domains, and probe the conformational changes associated with protein function. researchgate.net This method relies on the strategic introduction of cysteine residues into a protein of interest and subsequent probing of their accessibility to sulfhydryl-specific reagents like MTSET (chloride).

At the core of SCAM is the application of site-directed mutagenesis, a molecular biology technique used to make specific and intentional changes to a DNA sequence. nih.gov This allows researchers to replace native amino acid residues with cysteine at specific positions within a protein. The choice of which residues to replace is often guided by predictive models of protein structure or hypotheses about functionally important domains.

The process begins with the creation of a cysteine-less version of the target protein, where all native, non-essential cysteine residues are replaced with a non-reactive amino acid, such as serine or alanine. This foundational step is crucial to ensure that the subsequent application of MTSET (chloride) will only modify the intentionally introduced cysteine residue. The successful creation of a functional cysteine-less protein is a prerequisite for the application of SCAM.

Once a cysteine-less template is established, single cysteine mutations are introduced at desired locations. The DNA encoding the protein is then expressed in a suitable system, such as Xenopus oocytes or mammalian cell lines, to produce the modified protein for functional analysis. The underlying principle is that the introduced cysteine will only be modified by a membrane-impermeant reagent like MTSET (chloride) if it is accessible from the aqueous environment.

The experimental design for SCAM studies using MTSET (chloride) is multifaceted, allowing for a detailed investigation of protein structure and dynamics. The positively charged and membrane-impermeant nature of MTSET (chloride) is a key feature exploited in these experimental setups.

The kinetics of the reaction between MTSET (chloride) and an introduced cysteine can provide valuable information about the local environment and conformational changes of the protein. By employing rapid solution exchange systems, researchers can apply MTSET (chloride) for very brief periods, allowing for the study of the rate of modification. ttuhsc.edu

The rate of modification can be influenced by the accessibility of the cysteine residue. For instance, a cysteine located in a constricted part of a channel or one that becomes accessible only transiently during a conformational change will react with MTSET (chloride) at a slower rate than a freely accessible residue. By measuring the functional effect of modification over time, the kinetics of protein movements can be inferred. For example, in the study of ion channels, the rate of change in current can be used to calculate the rate constant of the MTSET (chloride) reaction with the introduced cysteine.

ParameterDescriptionExample Application
Reaction Rate (k) The second-order rate constant of the reaction between MTSET and the cysteine sulfhydryl group.Can be determined by measuring the fractional modification of a channel population over time at a given MTSET concentration. A higher 'k' value indicates greater accessibility.
Time Constant (τ) The time required for the modification reaction to reach a certain fraction of completion (e.g., 63.2%).Used in rapid perfusion experiments to quantify the speed of conformational changes that expose a cysteine residue.
Brief Application Protocols Involve the application of MTSET for very short durations (milliseconds to seconds).Helps to capture transiently accessible states of a protein, such as the open state of an ion channel that flickers rapidly.

A powerful application of SCAM is to probe the accessibility of cysteine residues in different functional states of a protein. For example, an ion channel can exist in closed, open, and inactivated states. The accessibility of a cysteine residue lining the channel pore may differ significantly between these states.

To investigate state-dependent accessibility, MTSET (chloride) is applied to the protein while it is held in a specific conformational state. For voltage-gated ion channels, the membrane potential can be controlled to favor either the closed or open state. For ligand-gated channels, the presence or absence of the specific ligand will determine the predominant state of the channel. researchgate.net A change in the rate or extent of modification by MTSET (chloride) between these different states indicates that the introduced cysteine is part of a region that undergoes a conformational change during channel gating. researchgate.net

StateConditionExpected MTSET Accessibility of a Pore-Lining Cysteine
Closed State Resting membrane potential or absence of activating ligand.Low to no accessibility, resulting in a slow or negligible rate of modification.
Open State Depolarized membrane potential or presence of activating ligand.High accessibility, leading to a rapid rate of modification and a significant functional effect.
Inactivated State Prolonged depolarization or ligand application.Accessibility may be different from both the closed and open states, providing insights into the inactivation gate.

Due to its positive charge and hydrophilic nature, MTSET (chloride) is membrane-impermeant. This property is exploited to determine whether an introduced cysteine residue is accessible from the extracellular or intracellular side of the membrane.

The experimental protocol typically involves applying MTSET (chloride) to intact cells. If a functional modification is observed, it can be concluded that the cysteine residue is accessible from the extracellular side. To probe for intracellular accessibility, the cell membrane must be permeabilized, for instance, by using a patch-clamp pipette in the whole-cell or inside-out configuration, which allows the application of MTSET (chloride) to the intracellular face of the protein. biocompare.com By comparing the effects of extracellular and intracellular application of MTSET (chloride), the location of the cysteine residue relative to the membrane can be determined, which is crucial for mapping the topology of membrane proteins. researchgate.net

Application MethodTarget AccessibilityConclusion
Extracellular application to intact cells Cysteine is modified.The residue is located on the extracellular side of the protein.
Extracellular application to intact cells Cysteine is not modified.The residue is located on the intracellular side or within the transmembrane domain.
Intracellular application to permeabilized cells or excised patches Cysteine is modified.The residue is located on the intracellular side of the protein.

Experimental Design for MTSET (Chloride) Accessibility Studies

Electrophysiological Techniques in Conjunction with MTSET (Chloride)

Electrophysiological techniques, such as the patch-clamp technique, are often used in conjunction with SCAM to provide a real-time functional readout of the effects of MTSET (chloride) modification. These techniques allow for the measurement of the ionic currents flowing through channels, providing a direct assessment of channel activity.

When studying ion channels, the application of MTSET (chloride) to a cysteine-mutated channel can lead to a variety of functional consequences, such as channel block, altered gating properties, or changes in ion selectivity. These changes are observed as alterations in the measured current. For example, if the introduced cysteine is in the ion-conducting pore, its modification by the bulky MTSET (chloride) molecule may physically occlude the pore, leading to a reduction or complete block of the ionic current.

By continuously monitoring the current while applying MTSET (chloride), the time course of the modification can be followed with high temporal resolution. This allows for the precise determination of the rate of modification, which, as discussed earlier, provides insights into the accessibility and environment of the cysteine residue. The combination of site-directed mutagenesis, the chemical reactivity of MTSET (chloride), and the functional resolution of electrophysiology makes this a powerful approach for understanding the intricate relationship between the structure and function of ion channels and other membrane proteins.

Patch Clamp Electrophysiology for Functional Assessment

Patch clamp electrophysiology is a fundamental technique for investigating the function of ion channels. In conjunction with MTSET, it becomes a powerful tool for structure-function analysis. By introducing a cysteine residue at a position of interest, researchers can apply MTSET and observe the resulting changes in channel behavior, thereby inferring the accessibility of that residue and its importance in channel operation. The positively charged nature of MTSET makes it particularly useful, as its covalent attachment can induce significant electrostatic effects on ion permeation and channel gating.

A key aspect of this methodology is the use of a "cysteine-less" channel as a control to ensure that the effects of MTSET are specific to the introduced cysteine residue. Furthermore, the reversibility of the effect can be tested using reducing agents, which can cleave the disulfide bond formed between MTSET and the cysteine.

Interactive Table: Effect of MTSET on Whole-Cell Currents of ENaC Mutants

Mutant Holding Potential (mV) MTSET Concentration (mM) Observed Effect on Current Reference
S580C -100 1 Irreversible increase nih.gov
S583C -100 1 No significant change nih.gov
Wild-Type -100 1 No significant change nih.gov

To understand the molecular mechanisms underlying the changes observed in whole-cell currents, single-channel recording is employed. This high-resolution technique allows for the observation of the activity of a single ion channel molecule. When combined with MTSET application, it can reveal how the modification of a single cysteine residue alters the channel's conductance, open probability (Po), and gating kinetics.

For example, in a study of the KCa3.1 potassium channel, a cysteine was introduced at position A286C. researchgate.net Single-channel recordings before the application of a related methanethiosulfonate (B1239399) reagent, MTSEA, showed a low open probability. researchgate.net Following the application of MTSEA, a significant increase in the channel's open probability was observed, from 0.01 to 0.35. researchgate.net Concurrently, the unitary current amplitude was altered, indicating a change in the ion conduction pathway. researchgate.net This level of detail allows researchers to pinpoint the specific aspects of channel function that are affected by the modification.

Analysis of single-channel data involves measuring the amplitude of current transitions and the duration of open and closed events. ttuhsc.edu From these measurements, parameters such as single-channel conductance and open and closed time distributions can be determined, providing a detailed kinetic model of the channel's behavior before and after MTSET modification.

Interactive Table: Single-Channel Parameters Before and After MTS Reagent Modification

Channel Mutant Condition Unitary Current Amplitude (pA at -60 mV) Open Probability (Po) Reference
KCa3.1 A286C Before MTSEA 2.4 0.01 researchgate.net

Monitoring the current response to MTSET in real-time provides valuable information about the kinetics of the modification reaction. The rate of current change upon MTSET application is indicative of the accessibility of the introduced cysteine residue. A rapid change suggests a highly accessible site, while a slower change implies a more buried or conformationally restricted location. researchgate.net

In studies of the KV10.1 potassium channel, the time course of current changes upon MTSET application was monitored at different membrane potentials. researchgate.net For the I319C mutant, the modification rate was weakly voltage-dependent, whereas for the L322C mutant, the rate was strongly dependent on the holding potential. researchgate.net By fitting the time course of the current change to a single-exponential function, the rate constant of modification can be determined. researchgate.net This approach allows for a dynamic assessment of a residue's environment and its changes during channel gating. The intrinsic reactivity of MTS reagents with thiols is high, allowing for complete modification within seconds at micromolar concentrations under accessible conditions. researchgate.net

Voltage-Clamp Applications with MTSET (Chloride)

Voltage-clamp techniques are integral to studying voltage-gated ion channels, as they allow for the control of the membrane potential while measuring the resulting ionic currents. When used with MTSET, voltage-clamp protocols can be designed to probe the state-dependent accessibility of engineered cysteine residues. By applying MTSET at different holding potentials, researchers can determine whether a specific residue is more accessible in the open, closed, or inactivated state of the channel.

For instance, in the investigation of the mechanosensitive Piezo1 channel, a voltage-clamp protocol was designed to assess the accessibility of MTSET to cysteine mutants in the upper pore region. researchgate.net Cells were clamped at a constant potential (e.g., -80 mV or +80 mV) for a set duration to allow for cysteine modification by MTSET. researchgate.net The channel's function was then tested using a pressure-step protocol. researchgate.net The results showed that for the V2467C mutant, MTSET application at a negative holding potential significantly reduced the degree of inactivation, an effect that was not observed when MTSET was applied at a positive holding potential. researchgate.net This demonstrated the voltage-dependent accessibility of this residue, providing insights into the conformational changes that occur during voltage-dependent gating. researchgate.net

Spectroscopic Techniques for Structural Dynamics

While electrophysiological techniques provide functional information, spectroscopic methods are employed to gain insights into the structural dynamics of ion channels.

Site-Directed Spin Labeling (SDSL) with MTSET (Chloride) Derivatives

Site-Directed Spin Labeling (SDSL) is a powerful technique that utilizes electron paramagnetic resonance (EPR) spectroscopy to investigate protein structure and dynamics. researchgate.net This method involves the introduction of a cysteine residue at a specific site, which is then covalently labeled with a nitroxide spin-label, a paramagnetic derivative of MTSET such as (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL).

The EPR spectrum of the attached spin-label is sensitive to its local environment and mobility. researchgate.net Changes in the protein's conformation, for example during channel gating, can alter the mobility of the spin-label, leading to changes in the EPR spectrum. This allows for the detection of ligand-induced conformational changes in specific regions of the channel protein.

Furthermore, by introducing two spin-labels at different sites, the distance between them can be measured using techniques like Double Electron-Electron Resonance (DEER) spectroscopy. This provides direct structural information and allows for the mapping of conformational changes in terms of distance changes between specific residues. In studies of the pentameric ligand-gated ion channel (pLGIC) GLIC, SDSL and EPR were used to quantify the movement of loops at the interface between the extracellular and transmembrane domains during gating, revealing a significant inward movement of one loop upon desensitization.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Mapping

Electron Paramagnetic Resonance (EPR) spectroscopy, when combined with Site-Directed Spin Labeling (SDSL), is a powerful biophysical technique for investigating the structure, dynamics, and conformational changes of proteins. researchgate.netnih.gov This method provides site-specific information about the local environment within a protein under near-native conditions. researchgate.net The methodological core of SDSL involves the introduction of a stable paramagnetic probe, known as a spin label, at a specific site within a protein. nih.gov

The process begins with protein engineering, where site-directed mutagenesis is used to introduce a cysteine residue at the desired location in a protein that is naturally cysteine-free. nih.gov The unique and reactive sulfhydryl group of this cysteine then serves as an attachment point for a sulfhydryl-specific spin label. nih.gov While MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate) itself is not a spin label, its methanethiosulfonate group is the reactive moiety used in the most common class of spin labels for this purpose. A widely used reagent is (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate, often abbreviated as MTSL. nih.govnih.gov This molecule contains a nitroxide radical, which possesses a stable unpaired electron necessary for EPR detection, linked to a methanethiosulfonate group that reacts with the cysteine to form a stable disulfide bond. researchgate.netwikipedia.org

Once the protein is labeled, the continuous-wave (CW) EPR spectrum is recorded. The resulting spectral line shape is highly sensitive to the rotational motion of the nitroxide spin label on the nanosecond timescale. nih.govmdpi.com This motion is, in turn, dictated by three main factors: the global tumbling of the protein, the local backbone flexibility, and the rotational freedom of the spin label's side chain. mdpi.com By analyzing the EPR line shape, researchers can deduce information about the local environment and dynamics at the labeled site.

Changes in the protein's conformation, such as those induced by ligand binding, substrate turnover, or protein-protein interactions, will alter the local environment of the spin label. nih.govnih.gov These alterations are reflected as changes in the mobility of the spin label, which are directly observable in the EPR spectrum. nih.gov For example, a spin label in a highly flexible, solvent-exposed loop will exhibit a sharp, narrow spectrum indicative of rapid motion. Conversely, a label located in a tightly packed protein core or at an interaction interface will have restricted motion, resulting in a broad, immobilized spectrum. By systematically labeling a series of residues throughout a protein, a detailed map of its conformational landscape and dynamic regions can be constructed. nih.gov

Table 1: Interpretation of EPR Spectral Features in Conformational Mapping. This table correlates the observed EPR spectral line shapes with the inferred mobility of the spin label and the corresponding structural interpretation within the protein.

Mass Spectrometry Approaches in MTSET (Chloride) Modified Proteins

Mass spectrometry (MS) is an indispensable analytical tool for the precise identification and characterization of covalent modifications in proteins. mtoz-biolabs.com It is highly suited for verifying the specific modification of cysteine residues by reagents like MTSET (chloride), providing confirmation of the labeling reaction and identifying the exact sites of modification within the proteome. mtoz-biolabs.comresearchgate.net

The general workflow for analyzing MTSET-modified proteins begins with the reaction of the protein or a complex protein mixture with MTSET. MTSET reacts specifically with the sulfhydryl groups of cysteine residues, forming a disulfide bond and covalently attaching a [2-(trimethylammonium)ethyl]thio moiety. Following the labeling reaction, the protein sample is subjected to enzymatic digestion, most commonly using trypsin, which cleaves the protein into smaller, more manageable peptides. researchgate.net

This peptide mixture is then typically separated using liquid chromatography (LC) and introduced directly into a mass spectrometer for analysis (LC-MS). In the initial MS scan (MS1), the instrument measures the mass-to-charge (m/z) ratio of all the intact peptides. The covalent addition of the MTSET-derived group results in a specific mass increase on any cysteine-containing peptide. By searching the MS1 data for this predicted mass shift, researchers can screen for potentially modified peptides.

To confirm the peptide's sequence and pinpoint the modification to the cysteine residue, tandem mass spectrometry (MS/MS or MS2) is employed. researchgate.net In this step, a specific peptide ion (a precursor ion) from the MS1 scan is selected, isolated, and fragmented. The fragmentation typically occurs along the peptide backbone, generating a series of characteristic b- and y-type fragment ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

When a cysteine residue is modified with MTSET, any fragment ion that retains the modified cysteine will also exhibit the corresponding mass increase. Analysis of the MS/MS spectrum allows for the unambiguous assignment of the modification to a specific cysteine residue within the peptide sequence. This methodology is crucial for validating labeling experiments, assessing the accessibility of specific cysteines, and mapping reactive sites across a protein or proteome. ibmc.msk.ru

Table 2: Theoretical Mass Shifts for Mass Spectrometric Identification of MTSET-Modified Cysteine Residues. This table lists the monoisotopic masses relevant to the identification of MTSET adducts on peptides, which is the basis for database search algorithms to identify modified peptides.

Applications of Mtset Chloride in Protein Structure Function and Dynamics Studies

Elucidating Ion Channel and Transporter Architecture

MTSET has been instrumental in delineating the architecture of ion channels and transporters, providing insights into the arrangement of transmembrane domains and the lining of their aqueous pores.

Mapping Transmembrane Domains and Pore Regions

By systematically replacing amino acids with cysteines and testing their accessibility to MTSET from either the extracellular or intracellular side of the membrane, researchers can map the topology of transmembrane proteins. Residues that are modified by the membrane-impermeant MTSET are inferred to be exposed to the aqueous environment on the side of application. This approach has been widely used to identify which segments of a protein are embedded within the cell membrane and which form loops or domains in the aqueous compartments.

Furthermore, SCAM with MTSET is a powerful method for identifying residues that line the ion-conducting pore of a channel. When a cysteine is introduced at a position lining the pore, MTSET can access and react with it, often leading to a measurable change in the channel's function, such as altered conductance or gating. For example, in the study of Orai1 channels, MTSET was used to identify pore-lining residues. It was observed that MTSET primarily reacts with introduced cysteine residues in the TM1–TM2 loop, indicating that this region is exposed to the pore. researchgate.net The pattern of reactivity helps to construct a model of the pore's structure.

A key advantage of MTSET in this context is its size and charge. Its bulk can prevent it from accessing narrower regions of a pore, providing information about the dimensions of the channel. For instance, if MTSET can modify a cysteine at the outer vestibule but not deeper in the pore, it suggests a constriction point. This was demonstrated in studies of the Orai1 channel where MTSET could access the wider TM1-TM2 loop but not deeper transmembrane residues, which were accessible to the smaller Cd2+ ion. nih.gov

Identification of Amino Acid Residues Critical for Function

MTSET is not only used to map the static structure of a protein but also to pinpoint amino acid residues that are crucial for its function. Covalent modification of a critical residue by MTSET often results in a significant alteration of the protein's activity, such as inhibition or activation of ion flow, or changes in gating kinetics.

For instance, in the mechanosensitive channel of large conductance (MscL), introducing a positive charge into the pore constriction by MTSET modification of a G22C mutant was sufficient to activate the channel even in the absence of membrane tension. nih.gov This finding provided strong evidence for the "hydrophobic lock" hypothesis, where the hydrophobicity of the pore constriction acts as a gate. nih.gov

Similarly, in the P2X2 receptor, cysteine scanning mutagenesis with MTSET and other MTS reagents helped to identify residues in the ATP-binding site. frontiersin.org The modification of certain cysteine mutants by MTSET led to altered responses to ATP, indicating that these residues are involved in agonist binding or the subsequent gating of the channel. frontiersin.org

The table below provides examples of how MTSET has been used to identify critical residues in different ion channels.

Ion ChannelMutant Residue(s)Effect of MTSET ModificationImplied Function of the Residue
MscL G22CChannel activation in the absence of tensionPart of the hydrophobic gate
Orai1 D110CRapid and irreversible inhibition of CRAC currentPore-lining residue critical for conduction
hERG K+ Channel I521CState-dependent modification, tracking voltage-sensor movementPart of the S4 voltage sensor involved in activation gating
GluR-A (AMPA Receptor) Various in M2 and M3 segmentsState-dependent changes in modification rateContribute to the pore and undergo conformational changes during gating
Kir2.1 E224CRapid and irreversible current abolitionLines the wide intracellular vestibule

Probing Electrostatic Interactions within Protein Environments

The positive charge of MTSET makes it a sensitive probe for the electrostatic environment within a protein's aqueous crevices, such as the pore of an ion channel. The rate of reaction between MTSET and a cysteine residue is influenced by the local electrostatic potential. A positive potential will tend to repel the positively charged MTSET, slowing the reaction rate, while a negative potential will attract it, increasing the reaction rate.

By measuring the voltage dependence of the MTSET modification rate, researchers can infer the electrostatic profile of the channel pore. ttuhsc.edu For example, in the GluR-A channel, the voltage dependence of the modification rate of substituted cysteines by MTS reagents was used to map the electrostatic potential across the pore in both the open and closed states. ttuhsc.edu The study revealed state-dependent changes in the electrostatic potential, suggesting a reorientation of α-helical dipoles during gating. ttuhsc.edu

Comparing the reaction rates of the positively charged MTSET with a negatively charged reagent like MTSES (2-sulfonatoethyl methanethiosulfonate) or a neutral reagent can further elucidate the nature of the electrostatic field at a specific position. For example, if a cysteine is located in a region of positive potential, it will react more slowly with MTSET but more rapidly with MTSES. This approach was used in the Shaker K+ channel to understand how the movement of the positively charged S4 voltage sensor alters the local electrostatic potential around a nearby cysteine. researchgate.netresearchgate.net

Analysis of Protein Conformational Dynamics and Gating Mechanisms

MTSET is a powerful tool for studying the dynamic conformational changes that underlie protein function, particularly the gating of ion channels.

Investigation of Voltage-Dependent Conformational Changes

In voltage-gated ion channels, the S4 transmembrane segment, which contains several positively charged residues, acts as the primary voltage sensor. Changes in membrane potential cause the S4 segment to move, leading to the opening or closing of the channel pore. The accessibility of cysteine residues introduced into the S4 segment to MTSET can be state-dependent.

For example, in the Shaker K+ channel, it was shown that certain residues in the S4 segment are only accessible to extracellularly applied MTSET when the membrane is depolarized. nih.gov This indicates that these residues move from a buried position within the membrane to an externally accessible one during channel activation. By measuring the rate of MTSET modification at different voltages, the kinetics of the voltage sensor movement can be determined.

In the hERG K+ channel, the rate of MTSET modification of a cysteine mutant in the S4 segment (I521C) was found to correlate with the movement of the channel's gating charge, providing a direct measure of the voltage-sensor's equilibration rate. ttuhsc.edu

Characterization of Channel Gating Motions

The accessibility of a cysteine residue to MTSET can differ between the open, closed, and inactivated states of a channel. This state-dependent reactivity provides valuable information about the conformational changes that occur during gating.

For instance, in the Orai1 channel, the accessibility of MTSEA (a smaller, positively charged MTS reagent) to a cysteine at position G98 was found to be significantly higher in the open state compared to the closed state. nih.gov This suggests that the channel gate is located extracellular to G98 and that this region of the pore becomes more accessible upon channel opening. nih.gov

In another example, studies on the mechanosensitive channel MscL showed that the accessibility of certain residues to MTSET changes depending on whether the channel is in a closed or open state, revealing the iris-like movement of the transmembrane helices during gating. nih.gov

The table below summarizes findings from studies using MTSET to investigate channel gating motions.

Ion ChannelResidue StudiedObservation with MTSETImplication for Gating Mechanism
Shaker K+ Channel Residues in the S4 segmentDepolarization-dependent accessibilityOutward movement of the voltage sensor during activation
Orai1 G98CAccessible to MTSEA only in the open stateThe channel gate is located extracellular to G98
hERG K+ Channel I521CRate of modification correlates with gating charge movementProvides a kinetic measure of voltage-sensor movement
MscL G22CModification induces openingDemonstrates the role of hydrophobicity in the gating mechanism
CNGA1 Channel R297CAccessible to intracellular MTSET in the closed state but not the open stateConformational change in the intracellular portion of the S5 helix during gating

Exploring Allosteric Control and Regulation

Allosteric regulation, a fundamental process in biology, involves the modulation of a protein's activity by the binding of an effector molecule at a site distinct from the protein's active site. This binding event triggers conformational changes that propagate through the protein structure, ultimately altering the function of the active site. MTSET, in conjunction with cysteine scanning mutagenesis, provides a powerful approach to dissect these allosteric mechanisms by mapping the conformational changes that link the allosteric and active sites.

A notable example of this application is the study of the epithelial Na+ channel (ENaC), which is subject to allosteric regulation by extracellular Na+ in a process known as Na+ self-inhibition. To identify the structural elements responsible for this phenomenon, researchers have employed cysteine scanning mutagenesis within the extracellular domain of the γENaC subunit. nih.gov By systematically replacing residues with cysteine and then exposing the channel to MTSET, scientists can determine which residues are accessible to the reagent and how their modification affects channel function.

In one such study, a 47-residue region of the γENaC subunit was targeted. The accessibility of the newly introduced cysteines to MTSET was assessed by measuring changes in the channel's electrical current. The results revealed that modification of 13 of these cysteine mutants by MTSET led to an irreversible alteration of the channel's current. nih.gov The specific pattern of these effects, when correlated with the impact of the mutations on Na+ self-inhibition, allowed for the identification of a distinct extracellular allosteric regulatory subdomain. This subdomain, which includes the critical residue histidine 239, is instrumental in mediating the channel's response to changes in extracellular Na+ concentration. nih.gov

Table 1: Effect of MTSET Modification on Cysteine Mutants in the γENaC Allosteric Subdomain

Residue PositionEffect of MTSET on Channel CurrentImplication for Allosteric Regulation
γH239CSignificant alterationCritical component of the Na+ sensing mechanism
(Various)Irreversible increaseResidue is accessible and its modification mimics or prevents the allosteric transition
(Various)Irreversible decreaseResidue is accessible and its modification inhibits the allosteric transition
(Various)No significant changeResidue is likely buried or not involved in the allosteric conformational change

This table is a representative summary of findings from studies on ENaC and is for illustrative purposes.

Through such detailed mapping, MTSET provides direct evidence of the structural rearrangements that constitute allosteric control, offering a window into the dynamic nature of protein regulation.

Detection of Metastable Structures and Transient Conformations

Proteins are not static entities; their functions are often dictated by dynamic transitions between multiple conformational states. Some of these states may be short-lived, existing as transient intermediates in a functional cycle. These metastable structures are challenging to characterize using traditional structural biology techniques like X-ray crystallography, which typically capture the most stable conformation. MTSET-based SCAM offers a valuable tool to detect these transient states by trapping the protein in a specific conformation or by identifying residues that become transiently accessible during a functional process.

The power of this approach is exemplified in studies of the serotonin (B10506) transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft. The transport cycle of SERT involves a series of conformational changes that alternately expose the substrate binding site to the extracellular and intracellular environments. To capture the transporter in transient conformations, researchers have utilized MTSET to modify engineered cysteines. For instance, by performing the modification at low temperatures, it is possible to slow down the conformational transitions and trap the protein in an intermediate state.

In studies of SERT, the accessibility of a cysteine introduced in the first transmembrane segment (TM1) to MTSET was found to be dependent on the conformational state of the transporter. This residue was protected from MTSET modification in the outward-facing state but became accessible in a transient, intermediate conformation. This finding provided direct evidence for the existence of a metastable state in the transport cycle and helped to elucidate the structural rearrangements that occur during substrate translocation.

Insights into Ligand Binding Sites and Translocation Pathways

Identifying Substrate and Drug Binding Locations

A precise understanding of where substrates and drugs bind to a protein is crucial for deciphering its mechanism of action and for the rational design of new therapeutic agents. MTSET-based SCAM is a well-established method for mapping the lining of binding pockets and translocation pathways. The principle is that residues lining a water-accessible cavity, such as a binding site or a channel pore, will be accessible to modification by MTSET. If this modification alters the binding of a ligand or the function of the protein, it provides strong evidence that the modified residue is located within the site of interest.

This strategy has been successfully applied to map the binding sites of numerous proteins, including neurotransmitter transporters and ion channels. For example, in the GABAA receptor, a key target for benzodiazepines and other psychoactive drugs, cysteine scanning with MTSET has been used to identify the amino acid residues that line the ion pore. By observing which cysteine mutants are modified by MTSET and how this modification is affected by the presence of the neurotransmitter GABA, researchers have been able to construct a detailed model of the channel's pore and gating mechanism.

Studying Ligand-Induced Conformational Changes

The binding of a ligand to a protein often triggers a cascade of conformational changes that are essential for the protein's function. MTSET can be used to monitor these changes in real-time by measuring the rate of modification of strategically placed cysteine residues. A change in the reaction rate of MTSET with a cysteine upon ligand binding indicates that the local environment of that residue has been altered, reflecting a conformational change.

For example, in the lactose (B1674315) permease of E. coli (LacY), a model system for membrane transporter function, this approach has provided significant insights into the mechanism of sugar transport. By introducing cysteine residues at various positions and measuring their reactivity with MTSET in the presence and absence of the sugar substrate, researchers have been able to map the precise structural rearrangements that occur during the transport cycle. These studies have shown that substrate binding induces a conformational change that alternately opens and closes intracellular and extracellular cavities, a key feature of the alternating access mechanism of transport.

Characterization of Protein-Protein Interactions

Many cellular processes are mediated by complex assemblies of interacting proteins. Identifying the interfaces between these proteins is key to understanding how these complexes function. MTSET can be employed to map protein-protein interaction surfaces. In this application, cysteine residues are introduced at the putative interface of one protein. The accessibility of these cysteines to MTSET is then measured in the presence and absence of the interacting partner protein. A decrease in the accessibility of a cysteine residue upon binding of the partner protein suggests that this residue is located at the interaction interface and is shielded from the solvent by the binding event.

This method has been used to delineate the interaction surfaces of a variety of protein complexes. For instance, it has been applied to study the interaction between different subunits of multi-protein ion channels. By identifying the residues at the subunit interfaces, researchers can gain insights into how these subunits assemble and communicate with each other to produce a functional channel. This information is critical for understanding the molecular basis of diseases caused by mutations that disrupt these protein-protein interactions.

Comparative Analysis and Specificity Considerations of Mtset Chloride

Distinguishing MTSET (Chloride) from Other Methanethiosulfonate (B1239399) (MTS) Reagents (e.g., MTSES, MTSEA)

MTSET (chloride), MTSES, and MTSEA differ primarily in their charge and size, which significantly impacts their membrane permeability and the electrostatic environment they introduce upon covalent modification of a cysteine residue. MTSET is positively charged, MTSES is negatively charged, and MTSEA is positively charged but less hydrophilic than MTSET and MTSES. ttuhsc.eduahajournals.org These differences are crucial for experimental design and the interpretation of results in cysteine modification studies.

Differential Reactivity Based on Charge and Size

The charge and size of MTS reagents dictate their accessibility to cysteine residues within a protein, particularly in membrane proteins where access may be restricted by the lipid bilayer or the protein's tertiary structure. MTSET and MTSES are generally considered membrane-impermeant due to their charges, allowing for the study of cysteine residues accessible from a specific side of the membrane (intracellular or extracellular) depending on the application. interchim.frttuhsc.edunih.gov MTSEA, being less hydrophilic, has shown some ability to cross membranes and modify cysteines from the "wrong side," although at a slower rate than from the accessible side. interchim.frttuhsc.edu

The intrinsic reactivity of MTS reagents with thiols is high. interchim.frttuhsc.edu However, the observed rate of modification of a cysteine residue within a protein can be influenced by its accessibility and the local electrostatic potential, which can either attract or repel the charged MTS reagent. For instance, the modification rate of an introduced cysteine can vary depending on the conformational state of the protein, allowing MTS reagents to be used to analyze protein dynamics and gating mechanisms. ttuhsc.edu

MTSET has been reported to be 2.5 times as reactive with small sulfhydryl compounds as MTSEA, and 10 times as reactive as MTSES. interchim.frttuhsc.eduusbio.net

Contrasting Functional Outcomes of Modification

Covalent modification of a cysteine residue by an MTS reagent can lead to changes in protein function. These changes can be a direct result of the introduced bulk and charge near a functionally important region, such as an ion channel pore or a ligand-binding site, or they can be due to conformational changes induced by the modification at a more remote site. ttuhsc.edu The distinct charges of MTSET (positive) and MTSES (negative) can produce contrasting functional outcomes, providing insights into the electrostatic environment and the role of charged residues in protein function.

For example, in studies of ion channels, modification of a cysteine residue within or near the pore by MTSET or MTSEA (both positively charged) may decrease ion conduction through steric hindrance or electrostatic repulsion of permeant cations. ahajournals.org Conversely, modification by MTSES (negatively charged) might increase cation channel conductance through electrostatic attraction, depending on the balance of steric and electrostatic effects. ahajournals.org

Studies on the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel have shown that the functional effects of MTS modification can be site-specific and charge-dependent. Modification of certain cysteine-substituted CFTR channels by positively charged MTSET or MTSEA enhanced conductance, while modification by negatively charged MTSES attenuated it, particularly at position 334. acs.orgrupress.org This charge dependence could be described by models that include the effect of a charged vestibule. acs.org However, at other sites in CFTR, MTSET and MTSES had similar inhibitory effects on channel function, indicating a lack of strong charge dependence in the functional outcome at those positions. acs.org

In cyclic nucleotide-gated (CNG) channels, MTSET and MTSEA produced a voltage-dependent block of wild-type channels when applied intracellularly in the open state, resembling the block caused by other organic cations. rupress.org This reversible block did not involve covalent reaction with endogenous cysteines. rupress.org However, when applied in the closed state, MTSET and MTSEA caused irreversible current inhibition due to reaction with a specific cysteine residue (C505) in the cGMP-binding region. rupress.org This highlights the state-dependent accessibility of certain residues to MTS reagents.

The functional outcome of MTS modification can also provide information about protein conformation and dynamics. State-dependent reactivity, where a cysteine is modified by an MTS reagent only when the protein is in a specific conformational state (e.g., open or closed channel), has been used to study gating movements in ion channels. ttuhsc.edunih.govusp.br

Here is a table summarizing some differential effects of MTSET, MTSES, and MTSEA:

ReagentChargeMembrane PermeabilityTypical Concentration RangeRelative Reactivity (vs. small thiols)Observed Functional Effects (Examples)
MTSETPositiveLow / Impermeant1 mM10x MTSES, 2.5x MTSEAEnhancement or inhibition of ion channel conductance depending on site and channel type; state-dependent modification. interchim.frttuhsc.eduahajournals.orgusbio.netacs.orgrupress.orgacs.org
MTSESNegativeLow / Impermeant10 mM0.1x MTSETInhibition or enhancement of ion channel conductance depending on site and channel type; state-dependent modification. interchim.frttuhsc.eduahajournals.orgusbio.netacs.orgrupress.orgacs.org
MTSEAPositiveModerate / Permeant2.5 mM0.4x MTSETEnhancement or inhibition of ion channel conductance depending on site and channel type; state-dependent modification; "wrong-side" modification possible. interchim.frttuhsc.eduahajournals.orgusbio.netacs.orgrupress.org

Note: Membrane permeability can be influenced by experimental conditions and the specific membrane system studied. ttuhsc.edurupress.org

Consideration of Cysteine-Independent Effects and Non-Covalent Interactions

While MTS reagents are primarily known for their covalent reaction with cysteine thiols, it is important to consider that they can also exert effects through cysteine-independent mechanisms, including non-covalent interactions. These non-covalent interactions can confound the interpretation of results obtained in cysteine modification studies, particularly when the observed functional change is assumed to be solely due to covalent modification.

Open Channel Blocking Properties of Related MTS Reagents

Some MTS reagents, particularly charged ones, have been shown to act as open channel blockers, physically occluding the channel pore through non-covalent interactions. This effect is independent of their ability to react with cysteine residues. For example, intracellular application of MTSES, but not MTSET, inhibited the function of a cys-less variant of the CFTR chloride channel. nih.gov This inhibition was voltage-dependent and fully reversible upon washout, inconsistent with covalent modification. nih.gov The study suggested that MTSES functions as an open channel blocker that enters the CFTR pore from the cytoplasmic side. nih.gov

Similarly, MTSET and MTSEA have been observed to produce a voltage-dependent block of wild-type CNG channels in the open state, an effect attributed to non-covalent interaction with the pore rather than covalent modification of endogenous cysteines. rupress.org

These findings highlight a crucial caveat for interpreting results from studies using MTS reagents, especially MTSES, to probe the structure and function of ion channels. An observed functional change might be due to reversible channel block rather than irreversible covalent modification of an introduced or endogenous cysteine.

Implications for Interpretation of Functional Studies with MTSET (Chloride)

The potential for cysteine-independent effects and non-covalent interactions necessitates careful experimental design and rigorous controls when using MTSET (chloride) or other MTS reagents in functional studies.

Several factors should be considered:

Use of Cys-less Constructs: Studying the effects of MTS reagents on proteins where all endogenous cysteines have been removed by mutagenesis can help distinguish between cysteine-dependent and cysteine-independent effects. nih.gov

Reversibility: Assessing the reversibility of the observed functional change upon washout of the MTS reagent or application of a reducing agent like DTT is crucial. Covalent modification should ideally be irreversible upon washout of the MTS reagent but reversible by DTT (although reversal rates can vary). interchim.frttuhsc.edunih.govacs.org Reversible effects suggest a non-covalent interaction, such as channel block. nih.gov

Concentration and Application Time: The concentration and duration of MTS reagent application should be optimized to favor covalent modification while minimizing non-covalent effects. However, achieving complete covalent modification might require concentrations or application times that also lead to detectable non-covalent interactions. interchim.frttuhsc.edu

Comparison with Different MTS Reagents: Comparing the effects of MTSET (chloride) with MTSES and MTSEA can provide insights into the role of charge and size in the observed functional outcome and help identify potential non-covalent interactions. ahajournals.orgnih.govacs.orgrupress.orgacs.orgrupress.org

Control for Endogenous Cysteines: Even in proteins with introduced cysteines, the potential for modification of accessible endogenous cysteines should be considered, as this could contribute to the observed functional effects. core.ac.uk

Failure to adequately control for cysteine-independent effects and non-covalent interactions can lead to misinterpretations of functional studies, potentially attributing effects to covalent modification of a specific cysteine when they are, in part or whole, due to other mechanisms like open channel block. nih.gov

Advanced Research Directions and Future Perspectives in Mtset Chloride Applications

Integration with Computational Modeling and Simulation

Integrating experimental data obtained using MTSET (chloride) with computational modeling and simulation techniques, such as molecular dynamics (MD) simulations, offers a powerful approach to gain deeper insights into protein structure, dynamics, and function. MD simulations can be used to investigate the behavior of ions and molecules in aqueous solutions, providing context for how MTSET (chloride) might interact with target proteins in a complex environment. copernicus.orgreading.ac.ukrsc.org By combining accessibility data from MTSET (chloride modification experiments with computational models, researchers can refine protein structures, predict conformational changes, and simulate the diffusion and interaction of the reagent within protein channels or binding sites. This integrated approach can help to explain experimental observations at an atomic level, providing a more complete picture of protein mechanisms. csic.es

Development of Novel MTSET (Chloride) Derivatives for Expanded Probing Capabilities

The development of novel MTSET (chloride) derivatives aims to expand the capabilities of this class of sulfhydryl-reactive reagents. This involves synthesizing new compounds with altered properties, such as different charges, sizes, or the incorporation of reporter groups (e.g., fluorescent tags or biotin). biotium.com These modifications can enable more specific targeting of cysteine residues in different protein environments, allow for the study of protein dynamics with higher spatial or temporal resolution, or facilitate the identification and isolation of modified proteins. Research into novel derivatives explores various synthetic routes to create molecules with enhanced reactivity, specificity, or the ability to cross biological membranes under specific conditions. nih.govresearchgate.netmdpi.comekb.eg Such advancements would broaden the scope of questions that can be addressed using the MTS modification technique.

Applications in High-Throughput Screening of Protein Modulators

MTSET (chloride) and its derivatives hold potential for applications in high-throughput screening (HTS) of protein modulators, particularly those that interact with cysteine residues or allosteric sites influenced by protein conformation. anyflip.comrsc.org HTS is a widely used process in drug discovery to rapidly test large libraries of compounds for their effect on a specific biological target. bmglabtech.com By using MTSET (chloride) as a probe for protein conformational states or accessibility of specific sites, researchers can develop cell-based or biochemical assays that are amenable to automation and miniaturization. nih.govmdpi.com Changes in MTSET (chloride) reactivity or the functional outcome of modification in the presence of potential modulators can indicate compound binding or an effect on protein conformation, allowing for the identification of hits that can then be further investigated. core.ac.ukresearchgate.netevotec.com

Elucidating Mechanisms in Complex Biological Systems

MTSET (chloride) plays a role in elucidating mechanisms within complex biological systems by providing a means to study the structure and function of individual proteins, particularly ion channels and transporters, within their native or near-native environments. researchgate.netplos.org By introducing cysteine mutations at specific positions and assessing their reactivity to MTSET (chloride) in intact cells or membrane preparations, researchers can infer the accessibility of these residues and how it changes during protein activity or in response to physiological stimuli. nih.govacs.orgbiorxiv.orgmdpi.comjneurosci.org This approach has been instrumental in understanding the gating mechanisms of chloride channels like CFTR and CLC channels, as well as the conformational changes in neurotransmitter transporters like SERT and GlyT1. mdpi.comjneurosci.orgnih.govahajournals.orgnih.govsemanticscholar.orgnih.gov Future research will likely continue to leverage MTSET (chloride) to dissect the intricate interplay of protein dynamics, ion flux, and signaling pathways in more complex cellular and physiological contexts. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
MTSET (chloride)107933
(2-(trimethylammonium)ethyl)methanethiosulfonate107933
Hexadecyltrimethylammonium chloride8154
Quinacrine6239
Sodium Chloride5234

Data Table: Representative Examples of MTSET (Chloride) Application in Studying Protein Conformational Changes

Protein TargetOrganism/SystemCysteine Mutation Site(s)Observed Effect of MTSET (Chloride) ModificationInferred Conformational Change/MechanismSource
CLC-0Torpedo marmorataC229Reduces current, indicates involvement in slow gating. Cd2+ binding protects C229.C229 is located near the intracellular end of the transmembrane domain and is involved in slow gating. nih.gov
CFTRMammalian cell linesM348C, I344C, R352CIncreases open probability (Po), alters single-channel amplitude and gating behavior.Residues in TM6 are involved in gating conformational changes and influence chloride permeation. nih.govsemanticscholar.org
GlyT1bCells expressing GlyT1bY60C, S244CAlters reactivity based on presence of Na+ and Cl- or glycine.Conformational changes in extracellular and cytoplasmic pathways are influenced by ion and substrate binding. nih.govbiorxiv.org
SERTLive/permeabilized cellsY107C, S277CAlters reactivity based on presence of antidepressants or substrate and ions.Ligand and ion binding induce conformational changes in both extracellular and cytoplasmic pathways. mdpi.comjneurosci.org
Ano1Mus musculusE702C, E705CAlters Ca2+ sensitivity of channel gating.E702 and E705 contribute to a Ca2+ binding site on the cytoplasmic side, influencing gating. ahajournals.org

Q & A

Q. What experimental factors influence MTSET's reactivity with cysteine residues in proteins?

MTSET’s reactivity is influenced by the electrostatic environment, steric accessibility of target cysteines, and ionic composition of the buffer. For example, sodium ions (Na⁺) enhance MTSET-mediated inhibition of transport proteins like the A364C/C74A mutant in GAT-1, while choline chloride reduces reactivity, suggesting ion-specific modulation of cysteine accessibility . Additionally, chloride ions (Cl⁻) may compete with MTSET’s sulfonate group, altering reaction kinetics . Always pre-equilibrate the system with relevant ions and validate accessibility using control mutants (e.g., cysteine-to-serine substitutions).

Q. How should researchers design controls for MTSET-based cysteine modification assays?

  • Negative controls : Use cysteine-free mutants or pre-treat samples with reducing agents (e.g., DTT) to block reactive thiols.
  • Specificity controls : Co-apply competitive thiol-reactive agents (e.g., MTSEA-biotin) to confirm MTSET’s target specificity .
  • Environmental controls : Test reactivity under varying ionic conditions (e.g., Na⁺ vs. choline chloride) to rule out nonspecific electrostatic effects .

Q. What are the key considerations for optimizing MTSET concentration in kinetic studies?

MTSET concentrations between 0.5–2 mM are commonly used, but reaction completion should be confirmed by observing plateau effects in fluorescence or uptake assays. For instance, doubling MTSET from 1 to 2 mM had no impact on the rate of MscL channel modification, indicating reaction saturation . Titrate concentrations while monitoring time-dependent effects to avoid over-modification, which can distort structural interpretations.

Advanced Research Questions

Q. How can researchers resolve contradictions in MTSET-induced inhibition data across experimental setups?

Discrepancies often arise from differences in protein conformational states or local electrostatic environments. For example:

  • Ionic gradients : In the CLCC1 channel, cytoplasmic application of MTSET modified C350 only in the presence of chloride, while DIDS inhibition further validated the residue’s role in ion conduction .
  • Conformational sensitivity : In GABAₐ receptors, MTSET’s reaction rate with γ2R197C slowed in the presence of positive modulators (e.g., Zolpidem), suggesting ligand-induced conformational shielding .
    Methodological recommendations :
    • Use voltage-clamp fluorometry to correlate modification rates with real-time conformational changes.
    • Pair MTSET with complementary probes (e.g., anionic MTSES) to dissect electrostatic contributions .

Q. How is the second-order rate constant (k2k_2k2​) for MTSET reactions calculated in receptor modification studies?

  • Protocol : Expose cysteine-substituted receptors (e.g., γ2R197C in GABAₐ) to subsaturating MTSET doses (e.g., 5 mM, 10 s intervals).

  • Data analysis : Plot potentiation/blockade against cumulative exposure time and fit with a single-exponential association curve. Derive k2k_2 using the equation:

    k2=ln(2)t1/2×[MTSET]k_2 = \frac{\ln(2)}{t_{1/2} \times [\text{MTSET}]}

    Reported k2k_2 values for GABAₐ receptors were 12.5 ± 2.1 M⁻¹s⁻¹ under control conditions . Validate with non-reactive mutants to exclude nonspecific effects.

Q. How do transmembrane voltage and lipid composition affect MTSET accessibility in voltage-gated channels?

In Kv channels, MTSET accessibility to S4 domain residues depends on membrane potential:

  • Negative potentials : S4 residues are accessible to intracellular MTSET due to inward movement of the voltage sensor.
  • Positive potentials : External MTSET modifies residues exposed during outward S4 displacement .
    Experimental design :
    • Use lipid bilayers or oocyte membranes to control phospholipid composition (e.g., anionic lipids enhance MTSET reactivity in mechanosensitive channels) .
    • Combine with mutagenesis (e.g., charge-reversal substitutions) to map water-accessible crevices .

Q. What statistical approaches are critical for analyzing MTSET modification data?

  • Triplicate measurements : Essential for uptake assays (e.g., neurotransmitter transporters) to account for biological variability .
  • Nonlinear regression : Use tools like Prism to fit dose-response curves and calculate IC₅₀ values .
  • Error reporting : Include S.E. or S.D. for reproducibility, as seen in studies on Pannexin1 channels, where MTSET inhibition was quantified as mean ± SD across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.